molecular formula C10H16O2 B12290914 1-(Hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol

1-(Hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol

Cat. No.: B12290914
M. Wt: 168.23 g/mol
InChI Key: ZENWKJRXARYCGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol is a naturally occurring monoterpene alcohol. It is commonly found in the essential oils of various plants, particularly in citrus fruits. This compound is known for its pleasant citrus aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol can be achieved through several methods. One common approach involves the hydration of (4R)-limonene, a naturally occurring terpene. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol often involves the use of supercritical fluid extraction techniques. This method is environmentally friendly and allows for the efficient extraction of the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the formulation of fragrances, flavors, and cosmetics

Mechanism of Action

The mechanism of action of (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it can inhibit the growth of certain bacteria by disrupting their cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4R)-1-Hydroxy-4-(1-methylethenyl)-2-cyclohexene-1-methanol apart is its unique combination of a hydroxyl group and a methylethenyl group on the cyclohexene ring. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

1-(hydroxymethyl)-4-prop-1-en-2-ylcyclohex-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-8(2)9-3-5-10(12,7-11)6-4-9/h3,5,9,11-12H,1,4,6-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENWKJRXARYCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(C=C1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.